Cas no 923138-90-3 (N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylacetamide)

N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylacetamide is a synthetic organic compound featuring a chromene core structure with a 2-methylphenyl substitution and an acetamide functional group. This compound is of interest in medicinal chemistry and material science due to its chromen-4-one scaffold, which is known for its potential biological activity, including anti-inflammatory and anticancer properties. The acetamide moiety enhances its stability and solubility, making it suitable for further derivatization and pharmacological studies. Its well-defined structure allows for precise modification, facilitating research into structure-activity relationships. The compound is typically used in academic and industrial research settings for exploratory synthesis and biological evaluation.
N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylacetamide structure
923138-90-3 structure
Product Name:N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylacetamide
CAS No:923138-90-3
MF:C18H15NO3
MW:293.316604852676
CID:6071402
PubChem ID:18568653
Update Time:2025-10-30

N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylacetamide Chemical and Physical Properties

Names and Identifiers

    • N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylacetamide
    • N-[2-(2-methylphenyl)-4-oxochromen-6-yl]acetamide
    • Acetamide, N-[2-(2-methylphenyl)-4-oxo-4H-1-benzopyran-6-yl]-
    • N-(4-oxo-2-(o-tolyl)-4H-chromen-6-yl)acetamide
    • 923138-90-3
    • F2211-0013
    • AKOS001956019
    • N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]acetamide
    • Inchi: 1S/C18H15NO3/c1-11-5-3-4-6-14(11)18-10-16(21)15-9-13(19-12(2)20)7-8-17(15)22-18/h3-10H,1-2H3,(H,19,20)
    • InChI Key: LIPPGQBBFCQLMG-UHFFFAOYSA-N
    • SMILES: C(NC1C=C2C(=CC=1)OC(C1=CC=CC=C1C)=CC2=O)(=O)C

Computed Properties

  • Exact Mass: 293.10519334g/mol
  • Monoisotopic Mass: 293.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 55.4Ų

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Additional information on N-2-(2-methylphenyl)-4-oxo-4H-chromen-6-ylacetamide

N-2-(2-Methylphenyl)-4-Oxo-4H-Chromen-6-ylacetamide (CAS No. 923138-90-3): An Overview of Its Chemical Properties and Potential Applications

N-2-(2-Methylphenyl)-4-oxo-4H-chromen-6-ylacetamide (CAS No. 923138-90-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of chromone derivatives, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

The chemical structure of N-2-(2-Methylphenyl)-4-oxo-4H-chromen-6-ylacetamide consists of a chromone core linked to an acetamide moiety through a substituted phenyl group. The chromone scaffold is a bicyclic system composed of a benzopyran ring with a ketone group at the 4-position. The presence of the acetamide functional group and the substituted phenyl ring imparts additional chemical and biological properties to the molecule, making it an interesting candidate for further investigation.

Recent studies have highlighted the potential of N-2-(2-Methylphenyl)-4-oxo-4H-chromen-6-ylacetamide in various therapeutic areas. One notable area of research is its anti-inflammatory activity. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of inflammation. This property makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the antioxidant potential of N-2-(2-Methylphenyl)-4-oxo-4H-chromen-6-ylacetamide. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Studies have demonstrated that this compound can scavenge free radicals and protect cells from oxidative damage, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

In addition to its anti-inflammatory and antioxidant properties, N-2-(2-Methylphenyl)-4-oxo-4H-chromen-6-ylacetamide has also shown promise in cancer research. Preclinical studies have indicated that this compound can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of cell cycle progression and the inhibition of angiogenesis. These findings suggest that it could be a valuable lead compound for the development of novel anticancer therapies.

The pharmacokinetic properties of N-2-(2-Methylphenyl)-4-oxo-4H-chromen-6-ylacetamide are also an important aspect of its evaluation as a potential drug candidate. Initial studies have shown that it exhibits good oral bioavailability and favorable metabolic stability, which are crucial factors for drug development. However, further research is needed to fully characterize its pharmacokinetic profile and to optimize its delivery methods.

In conclusion, N-2-(2-Methylphenyl)-4-oxo-4H-chromen-6-ylacetamide (CAS No. 923138-90-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive target for further investigation in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound may pave the way for the development of novel drugs to address unmet medical needs.

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